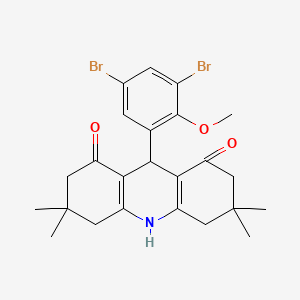![molecular formula C22H26F6N2O B11505227 N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide](/img/structure/B11505227.png)
N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide is a complex organic compound that features an adamantane moiety, a hexafluoropropane group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide typically involves multiple steps One common method starts with the preparation of adamantane derivatives, which are then reacted with hexafluoropropane intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmacological agent targeting specific receptors or enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides structural rigidity, while the hexafluoropropane group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide group can interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide: Shares the adamantane and benzamide moieties but differs in the substituents on the benzamide ring.
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide: Contains an adamantane group but has a different core structure compared to the hexafluoropropane and benzamide combination.
Uniqueness
N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide is unique due to the presence of the hexafluoropropane group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
Molecular Formula |
C22H26F6N2O |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C22H26F6N2O/c1-13-3-2-4-17(5-13)18(31)30-20(21(23,24)25,22(26,27)28)29-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16,29H,6-12H2,1H3,(H,30,31) |
InChI Key |
MQCRYVUWGIJILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid](/img/structure/B11505144.png)
![1-(4-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11505154.png)
![N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide](/img/structure/B11505161.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11505162.png)
![ethyl (2E)-5-(4-hydroxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11505166.png)
![3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone](/img/structure/B11505175.png)
![Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-](/img/structure/B11505177.png)
![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)


![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11505211.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11505216.png)
![2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11505219.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
